molecular formula C7H7Cl3N2 B13501145 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B13501145
M. Wt: 225.5 g/mol
InChI Key: ZLTPBWVZAQWACK-UHFFFAOYSA-N
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Description

4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This dihydro-1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors . Researchers utilize this compound to generate novel derivatives targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers such as breast cancer, lung cancer, and liver cancer . Beyond oncology, the pyrrolo[2,3-b]pyridine core structure is a privileged scaffold in pharmaceutical research, appearing in compounds investigated for a range of therapeutic areas, including as antiviral agents targeting guanine quadruplexes . The reactive chlorine atoms at the 4 and 6 positions allow for selective functionalization, enabling chemists to explore diverse structure-activity relationships and optimize compounds for potency and selectivity against key biological targets involved in proliferation and disease progression . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7Cl3N2

Molecular Weight

225.5 g/mol

IUPAC Name

4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride

InChI

InChI=1S/C7H6Cl2N2.ClH/c8-5-3-6(9)11-7-4(5)1-2-10-7;/h3H,1-2H2,(H,10,11);1H

InChI Key

ZLTPBWVZAQWACK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CC(=N2)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the chlorination of pyrrolopyridine derivatives. One common method includes the reaction of 4,6-dichloropyridine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 4 and 6 are highly reactive toward nucleophiles. Key substitutions include:

Amine Substitution

  • Reagents : Primary/secondary amines (e.g., methylamine, morpholine).

  • Conditions : Catalyzed by NaH or KOtBu in polar aprotic solvents (DMF, DMSO) at 80–120°C.

  • Products : Derivatives like 4,6-diamino-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, which are intermediates in kinase inhibitor synthesis .

Thiol Substitution

  • Reagents : Thiols (e.g., benzyl mercaptan).

  • Conditions : Base-mediated (K₂CO₃) in THF or DMF under reflux.

  • Products : Thioether derivatives with potential applications in drug discovery .

Oxidation and Reduction Reactions

The dihydropyrrole ring undergoes redox transformations:

Reaction TypeReagents/ConditionsProducts
Oxidation KMnO₄ in acidic mediumPyrrolo[2,3-b]pyridine-2,3-dione derivatives .
Reduction LiAlH₄ in THFPartial saturation of the pyridine ring, yielding tetrahydro derivatives .

Functionalization via Cross-Coupling Reactions

The compound participates in palladium-catalyzed reactions:

Suzuki-Miyaura Coupling

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄, and K₂CO₃.

  • Conditions : Microwave irradiation at 100°C for 30 minutes.

  • Products : Biaryl derivatives with extended π-conjugation for optoelectronic applications .

Hydrolysis and Cyclization

  • Acid Hydrolysis :

    • Conditions : Concentrated HCl at reflux.

    • Products : Hydroxypyrrolopyridine derivatives .

  • Base-Mediated Cyclization :

    • Conditions : LiOH in aqueous ethanol.

    • Products : Fused bicyclic compounds via intramolecular attack .

Comparative Reactivity of Chlorine Substituents

The chlorine at position 6 is more reactive than position 4 due to electronic effects from the fused pyrrole ring, as evidenced by kinetic studies .

Stability Under Various Conditions

  • Thermal Stability : Decomposes above 250°C, releasing HCl gas.

  • Photostability : Degrades under UV light (λ = 254 nm), forming radical intermediates .

Scientific Research Applications

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound featuring a pyrrolo[2,3-b]pyridine structure with two chlorine substituents at the 4 and 6 positions. Classified as a nitrogen-containing heterocycle, it has the molecular formula C₇H₄Cl₂N₂. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Potential Applications

While research on 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is in its early stages, its structural properties suggest potential applications in several scientific fields:

  • Chemical Reactivity The chemical reactivity of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is primarily governed by nucleophilic aromatic substitution reactions. The electron-withdrawing chlorine atoms enhance the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack. This property can be exploited in various synthetic pathways to derive other functionalized derivatives.

Structural Similarity

Several compounds share structural similarities with 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine:

Compound NameStructural FeaturesNotable Activities
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridineSimilar pyrrolo structureAntimicrobial properties
4-Chloro-1H-pyrrolo[2,3-b]pyridineSingle chlorine substitutionPotential anticancer activity
4-Fluoro-1H-pyrrolo[2,3-b]pyridineFluorine instead of chlorineDifferent electronic properties

Mechanism of Action

The mechanism of action of 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Findings :

  • Bromine substitution (e.g., 6-bromo analog) increases molecular weight and alters reactivity in metal-catalyzed reactions compared to chlorine .
  • The ketone group in 4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-2-one reduces basicity, limiting salt formation opportunities .

Fused-Ring Analogs

Variations in ring fusion alter electronic properties and binding affinities:

Compound Name Core Structure Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound Reference
Thieno[2,3-b]pyridine Thiophene fused to pyridine 135.18 (base) Varies Sulfur atom increases π-electron density
Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine Pyrimidine-thiophene fusion 244.29 (derivative) N/A Larger aromatic system enhances planar rigidity
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Pyrazole fused to pyridine 159.62 1187830-90-5 Reduced aromaticity due to saturated rings

Key Findings :

  • Thieno[2,3-b]pyridines exhibit stronger intermolecular interactions in crystal packing due to sulfur’s polarizability .
  • Pyrazolo[3,4-c]pyridine derivatives (e.g., 4,5,6,7-tetrahydro analog) are less aromatic, favoring interactions with hydrophobic protein pockets .

Salt and Protecting Group Variants

Modifications to improve solubility or enable selective functionalization:

Compound Name Modification Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound Reference
4,6-Dichloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine SEM-protected N1 position 349.27 N/A SEM group enhances stability in acidic conditions
1H,2H,3H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride Carboxylic acid at C4 216.63 N/A Acid group enables conjugation to biomolecules

Key Findings :

  • SEM protection (trimethylsilyl ethoxymethyl) in the N1-position prevents unwanted side reactions during synthesis .
  • The carboxylic acid derivative (4-carboxylic acid) is priced higher (€2,761/500 mg ), reflecting its utility in bioconjugation .

Biological Activity

4,6-Dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. The compound is characterized by two chlorine substituents at the 4 and 6 positions of the pyrrolo ring, which significantly influence its biological activity and reactivity. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₄Cl₂N₂
  • Molecular Weight : 187.03 g/mol
  • SMILES Notation : C1=CNC2=C1C(=CC(=N2)Cl)Cl
  • InChIKey : LKORXMRYXIGVNO-UHFFFAOYSA-N

The presence of chlorine atoms enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attacks, which can be exploited in various synthetic pathways to derive other functionalized derivatives .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine exhibit notable antimicrobial activity. For instance, derivatives with similar structures demonstrated antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Compound NameMIC (μg/mL)Notable Activity
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridineTBDPotential antimicrobial activity
4-Chloro-1H-pyrrolo[2,3-b]pyridine12.5Anticancer activity
4-Fluoro-1H-pyrrolo[2,3-b]pyridineTBDDifferent electronic properties

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo derivatives. The presence of electron-withdrawing groups like chlorine at specific positions can enhance the compound's ability to interact with biological targets.

In a study focusing on SAR for related compounds, it was observed that modifications at the nitrogen positions and the introduction of additional functional groups could significantly alter the pharmacological profile of these compounds. For instance, substituents that improve lipophilicity or alter basicity can enhance binding affinity to target proteins or enzymes involved in disease processes .

Case Study 1: Antimicrobial Activity Evaluation

A recent evaluation of pyrrole derivatives demonstrated that certain structural modifications led to increased antibacterial potency against Staphylococcus aureus. The study utilized a series of synthesized compounds based on the pyrrolo framework and tested their MIC values against various bacterial strains.

Case Study 2: Anticancer Screening

Another study focused on evaluating pyrrole-based compounds for anticancer activity against human cancer cell lines. The results indicated that specific modifications in the pyrrole structure resulted in significant cytotoxic effects compared to controls. This highlights the potential for developing new therapeutic agents based on the core structure of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.

Q & A

Basic: What are the standard synthetic routes for 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride?

The synthesis typically involves cyclization and halogenation steps. A common approach includes:

  • Deprotection and cyclization : Reacting tert-butoxycarbonyl (Boc)-protected intermediates with HCl in methanol to remove protective groups and form the pyrrolopyridine core .
  • Halogenation : Introducing chlorine atoms at the 4- and 6-positions using POCl₃ or other chlorinating agents under controlled temperatures (e.g., 60–80°C) .
  • Hydrochloride formation : Neutralizing the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Key considerations : Solvent purity and reaction time significantly impact yield. Methanol is preferred for Boc deprotection due to its ability to stabilize intermediates .

Basic: How is the compound characterized spectroscopically?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm the pyrrolopyridine scaffold. Key signals include aromatic protons (δ 7.2–8.5 ppm) and NH/CH₂ groups (δ 3.0–4.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 233.012 for C₇H₇Cl₂N₂) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen bonding patterns, particularly for hydrochloride salts .

Note : Discrepancies in NH proton signals may arise from solvent interactions; DMSO-d₆ suppresses exchange broadening .

Advanced: How can synthesis be optimized to minimize byproducts like dehalogenated impurities?

Byproduct formation (e.g., mono-chloro derivatives) is mitigated by:

  • Temperature control : Maintaining chlorination steps below 80°C to prevent C-Cl bond cleavage .
  • Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance regioselectivity during halogenation .
  • Purification : Employing reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities .

Data contradiction : Some studies report higher yields with POCl₃ at 70°C, while others prefer SOCl₂ at 60°C. Optimization should prioritize reproducibility and impurity profiles .

Advanced: What strategies resolve discrepancies in NMR data for this compound?

Conflicting spectral data often arise from:

  • Tautomerism : The pyrrolopyridine core may exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR (VT-NMR) to stabilize dominant forms .
  • Crystallographic validation : X-ray structures (e.g., CCDC 2057205) provide definitive bond lengths and angles to cross-validate NMR assignments .

Example : A study reported δ 7.8 ppm for H-5 in CDCl₃ but δ 7.5 ppm in DMSO-d₆ due to solvent-induced shifts .

Advanced: How can impurity profiles be controlled during scale-up?

Critical impurities include:

  • Des-chloro derivatives : Formed via reductive dehalogenation. Monitor using LC-MS with a QDa detector (ESI+ mode) .
  • Dimerization products : Suppressed by limiting reaction time and using inert atmospheres (N₂/Ar) .

Table 1 : Common Impurities and Detection Methods

ImpurityMolecular FormulaCAS No.Detection Method
4-Chloro derivativeC₇H₇ClN₂1260672-68-1HPLC (Retention time: 6.2 min)
DimerC₁₄H₁₂Cl₂N₄-HRMS ([M+H]⁺ m/z 463.024)

Basic: How does solubility impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and methanol.

  • Reaction design : Use DMF for SNAr reactions due to its high dielectric constant, which stabilizes transition states .
  • Storage : Store at –20°C in anhydrous methanol to prevent hydrolysis of the hydrochloride salt .

Caution : Methanol solutions may form hydrates over time; confirm purity via Karl Fischer titration before use .

Advanced: What is the reactivity of the dichloro groups in cross-coupling reactions?

The 4- and 6-chloro positions exhibit distinct reactivity:

  • Buchwald-Hartwig amination : The 6-Cl site is more reactive toward Pd-catalyzed coupling due to reduced steric hindrance .
  • Suzuki-Miyaura coupling : Requires microwave irradiation (120°C, 30 min) for 4-Cl substitution, with aryl boronic acids yielding biaryl derivatives .

Table 2 : Reaction Conditions for Selective Substitution

PositionReaction TypeCatalyst SystemYield (%)
6-ClAminationPd₂(dba)₃/Xantphos85
4-ClSuzuki CouplingPd(PPh₃)₄/K₃PO₄72

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